Tert-butyl 2-formyl-5,5-dimethylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 2-formyl-5,5-dimethylpiperidine-1-carboxylate is a chemical compound with the CAS Number: 2090033-32-0 . It has a molecular weight of 241.33 and its IUPAC name is tert-butyl 2-formyl-5,5-dimethylpiperidine-1-carboxylate .
Molecular Structure Analysis
The Inchi Code for Tert-butyl 2-formyl-5,5-dimethylpiperidine-1-carboxylate is1S/C13H23NO3/c1-12(2,3)17-11(16)14-9-13(4,5)7-6-10(14)8-15/h8,10H,6-7,9H2,1-5H3
. This code provides a standard way to encode the molecular structure using text. Physical And Chemical Properties Analysis
Tert-butyl 2-formyl-5,5-dimethylpiperidine-1-carboxylate is an oil at room temperature . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
SYNTHESIS AND FIRST APPLICATIONS OF A NEW CHIRAL AUXILIARY This research details the synthesis of a new chiral auxiliary, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, and its various applications in dipeptide synthesis and preparation of enantiomerically pure compounds. It showcases its use in Michael additions of cuprates and the preparation of acetals of Boc-Aib-Xxx-O(t-Bu) dipeptides with high selectivity and enantiomer ratio, proving its effectiveness as a chiral auxiliary in organic synthesis (Studer, Hintermann, & Seebach, 1995).
Stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate This study explores the synthesis of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives and their conversion into tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates. It highlights the stereoselective nature of these syntheses, indicating the compound's potential as an intermediate in producing more complex chiral molecules (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate This paper introduces a high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a crucial intermediate in small molecule anticancer drugs. The synthesis process and its optimization are elaborated, underlining the compound's significant role in developing potent antitumor inhibitors (Zhang, Ye, Xu, & Xu, 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
tert-butyl 2-formyl-5,5-dimethylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-9-13(4,5)7-6-10(14)8-15/h8,10H,6-7,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUPEDVKHIJTTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N(C1)C(=O)OC(C)(C)C)C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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